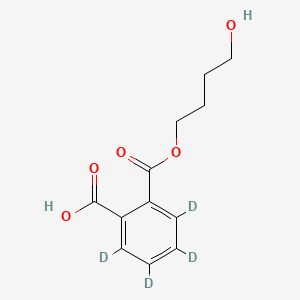

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester is a deuterated derivative of bis(4-hydroxybutyl) terephthalate. . It is a stable isotope-labeled compound, which makes it valuable for scientific studies that require precise tracking of molecular interactions.

准备方法

The synthesis of 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester involves the esterification of 1,2-Benzenedicarboxylic Acid-d4 with 4-hydroxybutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

化学反应分析

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester has a wide range of applications in scientific research:

Chemistry: It is used as a reference material in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature, which helps in studying molecular structures and dynamics.

Biology: The compound is employed in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.

Medicine: It is used in drug development and pharmacokinetic studies to track the distribution and elimination of drugs in the body.

Industry: The compound is utilized in the production of high-performance polymers and plasticizers, enhancing the properties of materials used in various industrial applications.

作用机制

The mechanism of action of 1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester involves its interaction with specific molecular targets and pathways. In metabolic studies, the deuterated compound acts as a tracer, allowing researchers to monitor the transformation and movement of molecules within biological systems. The deuterium atoms provide a distinct signal in NMR spectroscopy, facilitating the identification and quantification of metabolites .

相似化合物的比较

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester can be compared with other similar compounds, such as:

Phthalic Acid (1,2-Benzenedicarboxylic Acid): A non-deuterated version used in the production of plasticizers and resins.

Isophthalic Acid (1,3-Benzenedicarboxylic Acid): Used in the manufacture of high-performance polymers and coatings.

Terephthalic Acid (1,4-Benzenedicarboxylic Acid): A key raw material in the production of polyethylene terephthalate (PET) for plastic bottles and fibers.

The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in analytical and research applications.

生物活性

1,2-Benzenedicarboxylic Acid-d4 1-(4-Hydroxybutyl) Ester, also known by its CAS number 1346600-32-5, is a stable isotope-labeled compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and other relevant bioactivities based on diverse research findings.

- Molecular Formula : C12H10D4O5

- Molecular Weight : 242.26 g/mol

- SMILES Notation : [2H]c1c([2H])c([2H])c(C(=O)OCCCCO)c(C(=O)O)c1[2H]

Antimicrobial Activity

Research has indicated that derivatives of 1,2-benzenedicarboxylic acid exhibit significant antimicrobial properties. For instance, a study on the butyldecyl ester isolated from Acacia nilotica demonstrated substantial antibacterial activity against various pathogens including Salmonella Typhi and Staphylococcus aureus. The zones of inhibition ranged from 27 to 32 mm, indicating strong efficacy against these microbes .

Cytotoxic Activity

The cytotoxic effects of related compounds have been extensively studied. A notable investigation involved the compound DMEHE (a derivative of 1,2-benzenedicarboxylic acid) which was tested against several cancer cell lines including HepG2 and MCF-7. The results showed IC50 values of 42 µg/ml for HepG2 and 100 µg/ml for MCF-7 cells, indicating significant cytotoxicity . The study concluded that DMEHE exhibited selective toxicity towards cancer cells while showing lower toxicity to normal cell lines such as NIH 3T3 and HaCaT.

Table 1: Cytotoxic Activity of DMEHE

| Cell Line | IC50 (µg/ml) | Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The cytotoxic mechanism of compounds like DMEHE involves interference with cellular functions such as apoptosis and cell cycle regulation. Morphological changes observed in treated cancer cells suggest that these compounds may induce apoptosis, evidenced by characteristic apoptotic features under microscopy .

Case Studies

A specific case study highlighted the isolation of a compound similar to 1,2-benzenedicarboxylic acid from Streptomyces sp. which demonstrated broad-spectrum antimicrobial activity against extended-spectrum beta-lactamase (ESBL) producing strains with MIC values ranging from 0.13 to 2.00 µg/ml . This emphasizes the potential of benzenedicarboxylic acid derivatives in therapeutic applications.

属性

IUPAC Name |

2,3,4,5-tetradeuterio-6-(4-hydroxybutoxycarbonyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c13-7-3-4-8-17-12(16)10-6-2-1-5-9(10)11(14)15/h1-2,5-6,13H,3-4,7-8H2,(H,14,15)/i1D,2D,5D,6D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGVYBUJIQMSOZ-NMRLXUNGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCO)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。